molecular formula C8H10ClNO2 B8190642 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride

Cat. No.: B8190642
M. Wt: 187.62 g/mol
InChI Key: PXGDNFNQCUZLBY-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is a heterocyclic compound with a molecular formula of C8H10ClNO2 It is characterized by a pyrano-pyridine structure, which is a fused ring system containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting materials such as arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid can be used in a multi-component reaction to form the desired pyrano-pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into more saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different properties and applications.

Scientific Research Applications

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The exact mechanism of action for 3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride is not well-documented. its effects are likely mediated through interactions with specific molecular targets,

Biological Activity

3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol hydrochloride (CAS No. 2365418-77-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Molecular Formula : C₈H₉NO₂
  • Molecular Weight : 187.62 g/mol
  • CAS Number : 2365418-77-3

Synthesis

The synthesis of this compound typically involves cyclo-condensation reactions of appropriate precursors. These reactions are characterized by the formation of fused pyrano-pyridine structures, which are known for their diverse pharmacological properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrano derivatives, including this compound. The compound has shown effective activity against both gram-positive and gram-negative bacteria as well as fungi.

Microorganism Inhibition (%) Active Compound
Staphylococcus aureus>90%3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Pseudomonas aeruginosaModerate3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Aspergillus fumigatusEffective3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol
Candida albicansEffective3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

The compound demonstrated high selectivity and limited side effects in preliminary evaluations .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Studies have indicated that derivatives of pyrano compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

Table summarizing IC50 values for COX inhibition:

Compound IC50 (μM) COX-1 IC50 (μM) COX-2
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

These findings suggest that the compound may provide therapeutic benefits in conditions characterized by inflammation .

Cytotoxic Activity

The cytotoxic potential of this compound has also been explored in various cancer cell lines. Preliminary results indicate that it may possess significant cytotoxicity against certain cancer types, warranting further investigation into its mechanisms of action and potential as an anticancer agent .

Structure–Activity Relationship (SAR)

The biological activity of pyrano derivatives is often linked to specific structural features that enhance their interaction with biological targets. For instance:

  • The presence of electron-donating groups on the pyridine ring has been correlated with increased anti-inflammatory activity.
  • Modifications at specific positions on the pyrano structure can lead to variations in antimicrobial efficacy .

Case Studies

  • Antimicrobial Evaluation : A recent study synthesized several derivatives of fused pyrano compounds and tested their antimicrobial activity against various pathogens. The results indicated that certain derivatives exhibited potent inhibitory effects against both fungal and bacterial strains.
  • Inflammation Models : In vivo studies using formalin-induced paw edema models demonstrated that specific derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs like indomethacin .

Properties

IUPAC Name

3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c10-7-3-5-11-8-6(7)2-1-4-9-8;/h1-2,4,7,10H,3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGDNFNQCUZLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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